molecular formula C7H7N3O B165852 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone CAS No. 135830-23-8

1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone

Cat. No. B165852
M. Wt: 149.15 g/mol
InChI Key: LPSQDAQCEKDSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone, also known as IMPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism Of Action

1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). This inhibition leads to a decrease in the production of inflammatory mediators and an increase in the levels of cyclic adenosine monophosphate (cAMP), which has been found to have anti-inflammatory properties.

Biochemical And Physiological Effects

1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone has been found to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. In addition, 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone has been found to inhibit the replication of certain viruses, such as herpes simplex virus type 1 (HSV-1).

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone in lab experiments is its specificity towards certain enzymes, such as COX-2 and PDE4. This specificity allows for targeted inhibition of these enzymes, without affecting other enzymes in the body. However, one of the limitations of using 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone is its potential toxicity, which needs to be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone. One direction is to study its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential use in the treatment of cancer, either alone or in combination with other anti-cancer drugs. Additionally, further research can be done to explore the potential use of 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone in the treatment of viral infections.

Scientific Research Applications

1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone has also been found to inhibit the activity of certain enzymes, making it a potential candidate for drug development.

properties

CAS RN

135830-23-8

Product Name

1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

1-imidazo[1,2-b]pyrazol-1-ylethanone

InChI

InChI=1S/C7H7N3O/c1-6(11)9-4-5-10-7(9)2-3-8-10/h2-5H,1H3

InChI Key

LPSQDAQCEKDSRL-UHFFFAOYSA-N

SMILES

CC(=O)N1C=CN2C1=CC=N2

Canonical SMILES

CC(=O)N1C=CN2C1=CC=N2

synonyms

1H-Imidazo[1,2-b]pyrazole, 1-acetyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1H-imidazo[1,2-b]pyrazole (2.5 g) in tetrahydrofuran (10 ml) was added acetic anhydride (3.1 ml) under stirring at 35° C. and the mixture was stirred for 2 hours at the same temperature. The reaction mixture was evaporated in vacuo to give 1-acetyl-1H-imidazo[1,2-b]-pyrazole (2.7 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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